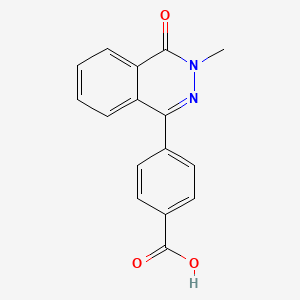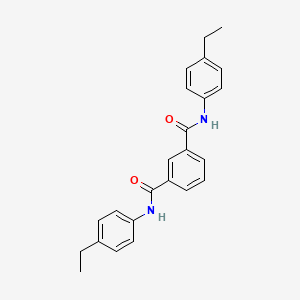
2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as GW 5074 and is a selective inhibitor of c-Jun N-terminal kinase (JNK). JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of JNK by GW 5074 has been shown to have several biochemical and physiological effects, making it a promising tool for studying the role of JNK in various diseases.
作用机制
The mechanism of action of GW 5074 involves the selective inhibition of JNK. JNK is activated in response to various stress stimuli, including oxidative stress, UV radiation, and cytokines. The activation of JNK leads to the phosphorylation of several downstream targets, including transcription factors such as c-Jun and ATF-2, which regulate gene expression. The inhibition of JNK by GW 5074 prevents the phosphorylation of these downstream targets, leading to the suppression of JNK-mediated signaling pathways.
Biochemical and Physiological Effects
The inhibition of JNK by GW 5074 has several biochemical and physiological effects. For instance, studies have shown that GW 5074 can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. Furthermore, GW 5074 has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and are implicated in various diseases such as cancer and arthritis. These findings suggest that GW 5074 has anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
One of the advantages of using GW 5074 in lab experiments is its high selectivity for JNK. This selectivity allows researchers to specifically target JNK-mediated signaling pathways without affecting other MAPK pathways. Furthermore, GW 5074 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using GW 5074 is its relatively low potency compared to other JNK inhibitors. This limitation can be overcome by using higher concentrations of GW 5074 or by combining it with other JNK inhibitors.
未来方向
There are several future directions for the use of GW 5074 in scientific research. For instance, GW 5074 can be used to study the role of JNK in various diseases such as cancer, diabetes, and neurodegenerative diseases. Furthermore, GW 5074 can be used in combination with other drugs to enhance their therapeutic efficacy. Additionally, the development of more potent JNK inhibitors based on the structure of GW 5074 can lead to the discovery of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is a promising tool for studying the role of JNK in various diseases. The selective inhibition of JNK by GW 5074 has several biochemical and physiological effects, making it a potential therapeutic agent for the treatment of various diseases. The synthesis method of GW 5074 is reliable, and its use in scientific research has been extensively documented. The future directions for the use of GW 5074 in scientific research are promising, and further studies are needed to fully explore its potential applications.
合成方法
The synthesis of GW 5074 involves several steps, including the reaction of 2,6-dichlorobenzoyl chloride with 2-methoxy-5-nitroaniline to form 2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide. The final product is obtained through purification and crystallization. This synthesis method has been described in detail in several scientific publications and is considered reliable.
科学研究应用
GW 5074 has been extensively used in scientific research to study the role of JNK in various diseases. For instance, studies have shown that the inhibition of JNK by GW 5074 can reduce the severity of inflammation in animal models of rheumatoid arthritis and colitis. Furthermore, GW 5074 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. These findings suggest that GW 5074 has potential therapeutic applications in the treatment of various diseases.
属性
IUPAC Name |
2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-12-6-5-8(18(20)21)7-11(12)17-14(19)13-9(15)3-2-4-10(13)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFMBSMPCUFNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)
![7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5809898.png)
![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5809921.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)

![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)
![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)


![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
